molecular formula C24H25N3O2S B13990395 2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione

2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione

Cat. No.: B13990395
M. Wt: 419.5 g/mol
InChI Key: CHOZUANHGJPGBJ-UHFFFAOYSA-N
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Description

2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione is a complex organic compound that features a benzothiophene moiety linked to a piperazine ring, which is further connected to an isoindole-dione structure via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione typically involves multiple steps:

    Formation of the Benzothiophene-Piperazine Intermediate: This step involves the reaction of 1-benzothiophene with piperazine under suitable conditions to form the intermediate compound.

    Linking the Intermediate to Isoindole-Dione: The intermediate is then reacted with a butyl chain that has been functionalized to react with the isoindole-dione moiety. This step often requires the use of coupling agents and specific reaction conditions to ensure the correct linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran, dichloromethane, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene moiety is known to interact with various biological pathways, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C24H25N3O2S/c28-23-18-6-1-2-7-19(18)24(29)27(23)12-4-3-11-25-13-15-26(16-14-25)21-8-5-9-22-20(21)10-17-30-22/h1-2,5-10,17H,3-4,11-16H2

InChI Key

CHOZUANHGJPGBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C5C=CSC5=CC=C4

Origin of Product

United States

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